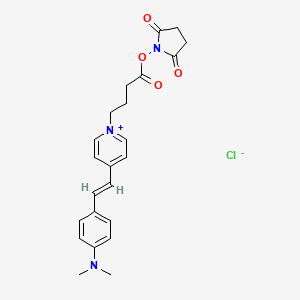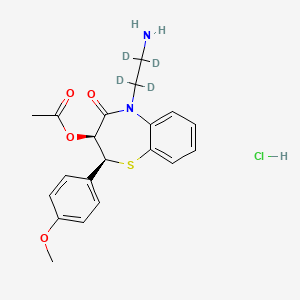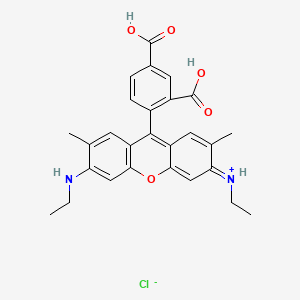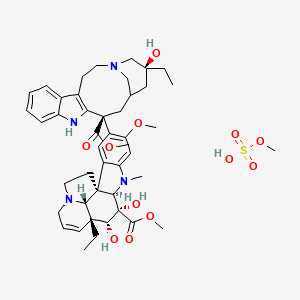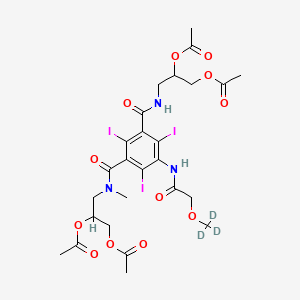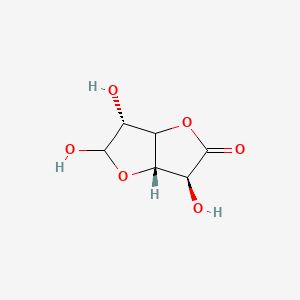
L-Glucurono-3,6-lactone
Overview
Description
L-Glucurono-3,6-lactone, commonly known as glucuronolactone, is a naturally occurring chemical compound derived from glucose. It plays a vital role in the body’s detoxification process, aiding in the removal of toxins and waste products. This compound is integral to several biochemical processes within the human body and is a significant ingredient in various energy drinks and dietary supplements .
Mechanism of Action
Target of Action
L-Glucurono-3,6-lactone, also known as glucuronolactone, is a naturally occurring chemical compound derived from glucose . It plays a vital role in the body’s detoxification process, aiding in the removal of toxins and waste products . The primary target of this compound is glucuronic acid, a key substance in the body’s process of detoxifying harmful compounds .
Mode of Action
Glucuronic acid conjugates with toxins to form glucuronides, which are more water-soluble and easier for the body to excrete . This detoxification process is essential for maintaining homeostasis and protecting the body from potentially harmful substances .
Biochemical Pathways
This compound serves as an intermediate in the glucuronate pathway, where it undergoes enzymatic conversion to ascorbic acid . It is a precursor molecule in the biosynthesis of ascorbic acid (vitamin C) in most living organisms, including plants and animals .
Pharmacokinetics
This compound is a white, crystalline powder with a molecular formula of C6H8O6 and a molecular weight of 176.12 g/mol . It has a melting point range of 176-178°C and is highly soluble in water, making it easy to incorporate into various liquid formulations . The compound exhibits strong stability under normal conditions, which contributes to its widespread use in commercial products .
Result of Action
This compound is primarily used in the formulation of energy drinks and dietary supplements due to its purported ability to enhance physical performance and mental alertness . Its detoxifying properties also make it a valuable ingredient in liver health supplements . It is believed to help reduce fatigue, improve mental clarity, and support overall energy levels .
Action Environment
The compound exhibits strong stability under normal conditions, which contributes to its widespread use in commercial products . It is highly soluble in water, making it easy to incorporate into various liquid formulations . This solubility and stability make it a versatile compound that can be used in a variety of environments, from dietary supplements to energy drinks .
Biochemical Analysis
Biochemical Properties
L-Glucurono-3,6-lactone participates in biochemical reactions as a precursor molecule in the biosynthesis of ascorbic acid . It interacts with various enzymes and proteins during this process . The nature of these interactions involves enzymatic conversion to ascorbic acid .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily related to its role in the biosynthesis of ascorbic acid . Ascorbic acid influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its conversion to ascorbic acid . This involves binding interactions with enzymes, leading to changes in gene expression and enzyme activation .
Temporal Effects in Laboratory Settings
Its role as a stable precursor in the biosynthesis of ascorbic acid suggests potential long-term effects on cellular function .
Metabolic Pathways
This compound is involved in the glucuronate pathway, where it interacts with various enzymes and cofactors . Its role in this pathway may influence metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Glucurono-3,6-lactone can be synthesized from L-glucuronic acid through intramolecular esterification. One common method involves the use of trifluoroacetic acid in water at 50°C for 2 hours, yielding a high purity product .
Industrial Production Methods: Industrial production of this compound often focuses on environmentally friendly processes. One such method involves the use of enzymatic processes to convert glucose derivatives into this compound with minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions: L-Glucurono-3,6-lactone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form glucaric acid.
Reduction: Controlled reduction can yield L-gulonic acid.
Substitution: It can participate in substitution reactions to form derivatives like glucuronides.
Common Reagents and Conditions:
Oxidation: Typically involves strong oxidizing agents like potassium permanganate.
Reduction: Often uses reducing agents such as sodium borohydride.
Substitution: Conditions vary depending on the desired derivative but often involve mild acidic or basic conditions.
Major Products:
Oxidation: Glucaric acid.
Reduction: L-gulonic acid.
Substitution: Various glucuronides, which are more water-soluble and easier for the body to excrete
Scientific Research Applications
L-Glucurono-3,6-lactone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of polyhydroxybutyrate and other polymers.
Biology: Studied for its role in detoxification processes and its potential to enhance physical performance and mental alertness.
Medicine: Investigated for its effectiveness against conditions like hepatitis and its potential use in liver health supplements.
Industry: Commonly used in the formulation of energy drinks and dietary supplements due to its purported benefits in reducing fatigue and improving cognitive function
Comparison with Similar Compounds
L-Glucurono-3,6-lactone is unique due to its specific role in detoxification and its presence in energy drinks and dietary supplements. Similar compounds include:
Glucaric acid: An oxidation product of this compound, also involved in detoxification.
L-gulonic acid: A reduction product, used in various biochemical pathways.
Glucuronides: Derivatives formed through substitution reactions, important for excretion of toxins
This compound stands out due to its stability, solubility in water, and its significant role in both detoxification and energy metabolism.
Properties
IUPAC Name |
(3R,6S,6aS)-2,3,6-trihydroxy-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O6/c7-1-3-4(12-5(1)9)2(8)6(10)11-3/h1-5,7-9H/t1-,2+,3?,4+,5?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGLCQHRZUSEXNB-UCDXPBRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C2C(C(C(=O)O2)O)OC1O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H]12[C@@H](C(=O)OC1[C@H](C(O2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10747858 | |
| Record name | (3S,3aS,6R)-3,5,6-Trihydroxytetrahydrofuro[3,2-b]furan-2(3H)-one (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32449-80-2 | |
| Record name | (3S,3aS,6R)-3,5,6-Trihydroxytetrahydrofuro[3,2-b]furan-2(3H)-one (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


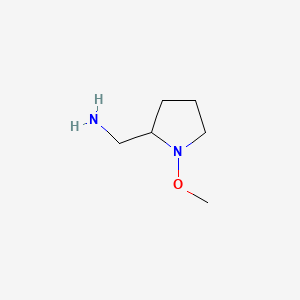


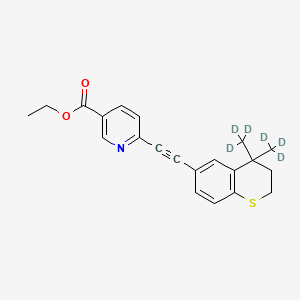
![[1,2,3]Triazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B586975.png)
